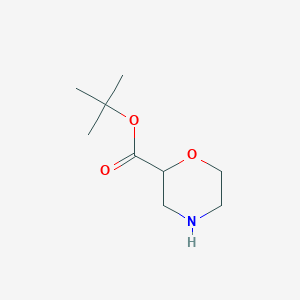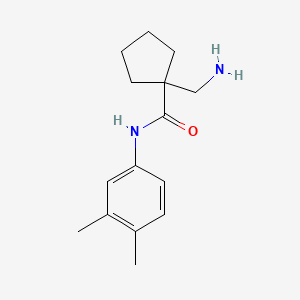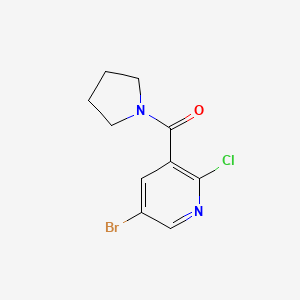
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
概要
説明
3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by its adamantane core, a highly symmetrical, cage-like structure, and a pyrazole ring, a five-membered heterocyclic aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of adamantan-1-ylamine with appropriate reagents to form the pyrazole ring. One common method is the reaction of adamantan-1-ylamine with formyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated systems are often employed to optimize production efficiency.
化学反応の分析
Types of Reactions: 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The hydrogen atoms on the adamantane core can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Adamantan-1-yl-pyrazole-5-carboxylic acid.
Reduction: Adamantan-1-yl-pyrazoline.
Substitution: Adamantan-1-yl-pyrazole derivatives with various functional groups.
科学的研究の応用
Chemistry: In chemistry, 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is used as a building block for synthesizing more complex molecules. Its adamantane core provides steric hindrance, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. Its unique structure allows it to interact with microbial cell membranes, disrupting their function.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to bind to specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings
作用機序
The mechanism by which 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The adamantane core can bind to enzymes and receptors, altering their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, further enhancing its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in bacterial cell wall synthesis.
Receptors: It can bind to receptors on microbial cell membranes, disrupting their function.
類似化合物との比較
Adamantane derivatives: Other compounds with adamantane cores, such as 1-adamantylamine and 1-adamantylmethanol.
Pyrazole derivatives: Other pyrazole-based compounds, such as 3,5-dimethylpyrazole and 4-phenylpyrazole.
Uniqueness: 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde stands out due to its combination of the adamantane core and the pyrazole ring. This unique structure provides both steric hindrance and functional versatility, making it distinct from other similar compounds.
特性
IUPAC Name |
5-(1-adamantyl)-1H-pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-8-12-4-13(16-15-12)14-5-9-1-10(6-14)3-11(2-9)7-14/h4,8-11H,1-3,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWMHABTLFVRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)
![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)












